1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C5H6F2IN3 |
|---|---|
Molecular Weight |
273.02 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)-4-iodopyrazol-3-amine |
InChI |
InChI=1S/C5H6F2IN3/c6-4(7)2-11-5(9)3(8)1-10-11/h1,4H,2,9H2 |
InChI Key |
LWQVEDLXEIKFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1I)N)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The foundational step in synthesizing 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-5-amine involves cyclocondensation, where hydrazine derivatives react with β-keto esters or analogous electrophiles to form the pyrazole core. For instance, 2,2-difluoroethylhydrazine reacts with β-keto esters under acidic conditions to yield 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine intermediates. This step typically employs solvents like ethanol or acetonitrile at temperatures ranging from 80°C to 150°C, with reaction times of 4–12 hours. The regioselectivity of this reaction is critical, as competing pathways may generate undesired 1,5-isomers. Patent WO2009135808A2 addresses this by utilizing 1,3-difunctional compounds and hydrazones, achieving a molar ratio of 1,3-isomer to 1,5-isomer exceeding 100:1.
Fluorination and Iodination Strategies
Following cyclocondensation, fluorination and iodination are sequentially performed to introduce the difluoroethyl and iodine substituents. Fluorination is achieved using diethylaminosulfur trifluoride (DAST) or analogous agents, converting hydroxyl or carbonyl groups into fluorine-containing moieties. Iodination, often conducted with iodine monochloride (ICl) or N-iodosuccinimide (NIS), targets the 4-position of the pyrazole ring. A study by EvitaChem demonstrates that iodination under inert atmospheres (e.g., nitrogen) at 0–25°C preserves the amine functionality while achieving >90% conversion.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal yields are obtained when cyclocondensation occurs at 110–130°C in dimethylformamide (DMF), which enhances solubility and reaction kinetics. Lower temperatures (e.g., 80°C) reduce side reactions but prolong reaction times to 8–15 hours. For iodination, polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred, as they stabilize intermediates and prevent iodine sublimation.
Catalytic and Stoichiometric Considerations
The use of Lewis acids, such as magnesium fluoride (MgF₂) or boron trifluoride (BF₃), in fluorination steps improves electrophilic substitution rates by activating carbonyl groups. Stoichiometric excesses of iodinating agents (1.2–1.5 equivalents) are necessary to compensate for iodine’s volatility, though higher equivalents risk over-iodination.
Industrial Scaling and Purification Techniques
Continuous Flow Reactor Systems
Industrial production leverages continuous flow reactors to enhance heat and mass transfer, reducing reaction times by 40–60% compared to batch processes. For example, a two-stage system separates cyclocondensation and iodination, enabling real-time monitoring and adjustment of parameters such as pH and temperature.
Chromatographic and Recrystallization Methods
Purification involves silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the target compound from regioisomers. Recrystallization from ethanol/water mixtures (70:30 v/v) further elevates purity to >98%, as confirmed by HPLC analysis.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Regioselectivity (1,3:1,5) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 75–85 | 95–98 | 20:1 | Moderate |
| Patent WO2009135808A2 | 88–92 | 99 | >100:1 | High |
| Flow Reactor | 90–94 | 99 | 50:1 | High |
The patent method outperforms traditional cyclocondensation in both yield and regioselectivity, attributed to its use of hydrazones and acid-catalyzed ring closure . However, flow reactor systems offer superior scalability, making them preferable for large-scale pharmaceutical production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The difluoroethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
Drug Development
1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-5-amine has shown potential as a building block in the synthesis of pharmaceutical compounds. Its unique functional groups allow for modifications that can lead to new drug candidates targeting specific enzymes or receptors.
Androgen Receptor Modulation
Preliminary studies indicate that this compound may exhibit activity against androgen receptors, suggesting potential applications in treating conditions related to hormone modulation, such as prostate cancer or androgen-related disorders. The difluoroethyl group is believed to enhance metabolic stability and bioavailability, further supporting its candidacy in therapeutic applications.
Enzyme Interaction Studies
The compound's structure allows it to interact with specific molecular targets in biological systems. These interactions can modulate the functions of enzymes or receptors, leading to desired biological effects. For instance, studies have suggested that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in understanding disease mechanisms and developing targeted therapies.
Probe for Biological Mechanisms
In biological research, 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-5-amine can serve as a probe or ligand to investigate enzyme mechanisms or protein interactions. Its ability to bind selectively to specific targets makes it a valuable tool for studying biochemical processes and developing assays for drug screening.
Case Studies and Research Findings
Numerous studies have investigated the applications of pyrazole derivatives similar to 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-5-amine:
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-5-amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Functional Group Impact on Reactivity and Bioactivity
Halogen Substituents: Iodine (C4): The iodine atom in the target compound enables participation in Sonogashira or Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogs like 1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine . Fluoroalkyl Groups (N1):
- Difluoroethyl (CF2CH2) balances lipophilicity and metabolic resistance, as seen in kinase inhibitor intermediates .
- Trifluoroethyl (CF3CH2) in 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine increases electron withdrawal, altering reactivity in nucleophilic substitutions .
Amino Group (C5): The primary amine at C5 facilitates hydrogen bonding and derivatization (e.g., amide formation), distinguishing it from carboxylic acid-containing analogs like 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid .
Pharmacological Potential
While direct data on the target compound are unavailable, structurally similar molecules exhibit diverse bioactivities:
- Antiviral Activity : The hydrochloride salt of 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine () highlights the role of fluorine in enhancing antiviral efficacy .
Biological Activity
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, notable for its unique structural features, including a difluoroethyl moiety and an iodine substituent. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development. The difluoroethyl group enhances lipophilicity, which is essential for improving pharmacokinetic properties, while the iodine atom may facilitate various interactions with biological targets.
The biological activity of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-5-amine is primarily attributed to its interactions with specific molecular targets in biological systems. Preliminary studies suggest that the compound may exhibit activity against certain enzymes or receptors, modulating their functions. The difluoroethyl group is believed to enhance metabolic stability and bioavailability, making it a candidate for further investigation in pharmacological studies.
The compound's mechanism of action involves:
- Hydrogen bonding : Facilitating interactions with biological macromolecules.
- Redox reactions : Potentially affecting enzyme activities or receptor functions.
- Halogen bonding : The iodine atom can participate in stabilizing interactions with its targets.
Biological Activities
Research indicates that pyrazole derivatives, including 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-5-amine, exhibit a broad spectrum of biological activities. Some key findings include:
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives similar to 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-5-amine. Notably:
- Anticancer Activity : A study demonstrated that pyrazole derivatives could inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival. The presence of halogen substituents like iodine was found to enhance this activity significantly .
- Enzyme Interaction Studies : Research has shown that compounds with difluoroethyl groups exhibit increased binding affinity to certain enzymes compared to their non-fluorinated counterparts. This suggests that 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-5-amine may similarly enhance enzyme interaction profiles .
- Pharmacokinetic Properties : Investigations into the pharmacokinetic properties of pyrazole compounds indicate that the difluoroethyl group improves solubility and bioavailability, which are critical factors for drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves cyclization of substituted hydrazines with difluoroethyl ketones followed by iodination. For example, intermediate pyrazole rings can be iodinated using iodine monochloride (ICl) in acetic acid at 60–80°C. Optimizing stoichiometry (e.g., 1.2 equivalents of ICl) and reaction time (4–6 hours) improves yields to ~75% . Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and functional groups of this compound?
- Methodology :
- 1H NMR : The difluoroethyl group (–CH2CF2–) shows a triplet (δ 4.3–4.7 ppm, J = 14 Hz) due to coupling with fluorine. The pyrazole C5-amine proton appears as a broad singlet (δ 5.1–5.3 ppm).
- 13C NMR : The iodine-substituted pyrazole carbon resonates at δ 90–95 ppm, while CF2 groups appear at δ 110–115 ppm (quartet, J = 250 Hz) .
- IR : N–H stretching (3350–3400 cm⁻¹) and C–I stretching (550–600 cm⁻¹) confirm amine and iodine substituents .
Q. What are the key challenges in handling the iodine substituent during synthesis, and how can decomposition be minimized?
- Methodology : Iodine’s sensitivity to light and moisture requires inert conditions (argon atmosphere) and amber glassware. Stabilizing agents like potassium iodide (KI) reduce iodine loss during reactions. Post-synthesis, storage at –20°C in desiccated environments prevents degradation .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of this compound, particularly regarding fluorine/iodine positional disorder?
- Methodology : SCXRD using SHELX software can model disorder by refining occupancy ratios. For example, fluorine atoms in the difluoroethyl group may exhibit partial occupancy (e.g., 60:40 split), resolved via iterative refinement. High-resolution data (θ > 25°) and low-temperature (100 K) measurements enhance accuracy .
Q. What computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates Fukui indices to identify electrophilic sites. The iodine atom shows high electrophilicity (f⁻ ≈ 0.15), favoring Suzuki-Miyaura coupling with aryl boronic acids. Solvent effects (e.g., DMF vs. THF) are modeled using the SMD continuum approach .
Q. How does the difluoroethyl group influence the compound’s metabolic stability in biological assays compared to non-fluorinated analogs?
- Methodology : In vitro microsomal assays (human liver microsomes, 1 mg/mL protein) compare half-life (t½) between fluorinated and non-fluorinated analogs. The difluoroethyl group reduces CYP450-mediated oxidation, increasing t½ from 15 minutes (non-fluorinated) to >60 minutes. LC-MS/MS monitors metabolite formation (e.g., hydroxylation at C4) .
Q. What strategies mitigate isotopic interference (e.g., 127I vs. 125I) in radiolabeling studies for pharmacokinetic tracking?
- Methodology : Use of high-purity Na125I (carrier-free) and solid-phase extraction (C18 cartridges) removes unreacted 127I. Radiolabeling efficiency (>90%) is confirmed via radio-TLC (silica plates, ethyl acetate mobile phase) .
Contradictions and Validation
- Evidence Conflict : Some studies report iodination yields >80% , while others note <50% due to steric hindrance . Resolution involves pre-functionalizing the pyrazole ring with electron-withdrawing groups (e.g., nitro) to activate the C4 position for iodine substitution .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 180°C, but conflicting reports suggest instability above 150°C. Thermogravimetric analysis (TGA) under nitrogen clarifies decomposition pathways (e.g., loss of HI vs. CF2CH2 groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
